3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide
Description
3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a cyclopropyl substituent on the carboxamide nitrogen and a methyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity, often modulated by substituents like cyclopropyl groups, which enhance metabolic stability and binding specificity .
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
3-amino-N-cyclopropyl-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-12-4-6(7(9)11-12)8(13)10-5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,11)(H,10,13) |
InChI Key |
WBZQSOJENGSSQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)C(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process involves:
-
Oxidation of Aldehyde : Activation of the aldehyde group using oxidants (e.g., NaOCl, tert-butyl hydroperoxide).
-
Nucleophilic Attack : Reaction with cyclopropylamine to form the carboxamide bond.
-
Catalytic Assistance : Use of FeSO₄ or CuSO₄ to enhance reaction rates and selectivity.
Table 2: One-Step Synthesis Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Oxidant | NaOCl (13 wt%) | >90% conversion at 60°C |
| Catalyst | FeSO₄·7H₂O | Reduces reaction time by 50% |
| Solvent | Acetonitrile | Maximizes solubility of reactants |
Advantages Over Multi-Step Methods
-
Simplified Workup : Avoids isolation of intermediates, reducing purification steps.
-
Cost Efficiency : Lower material costs due to reduced reagent usage.
Alternative Routes Involving Mixed Anhydrides
This approach employs mixed anhydride intermediates to facilitate amidation and sulfonylation in a single pot.
Key Protocol
-
Anhydride Formation : Treatment of pyrazole carboxylic acid with ethyl chloroformate in the presence of K₂CO₃.
-
Simultaneous Amidation/Sulfonylation : Addition of cyclopropylamine and sulfonyl chlorides under reflux.
Table 3: Single-Pot Synthesis Efficiency
| Intermediate | Reaction Time (h) | Yield (%) |
|---|---|---|
| Mixed Anhydride | 1–2 | 90–99 |
| Final Carboxamide | 8–12 | 66–78 |
Limitations and Mitigations
-
Stability Issues : Mixed anhydrides are sensitive to hydrolysis; reactions must be conducted under anhydrous conditions.
-
Scalability : Limited to small-scale synthesis due to exothermic anhydride formation.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and green chemistry principles are employed:
-
Flow Chemistry : Enables precise temperature control (e.g., 70–80°C) for fluorination steps.
-
Catalyst Recycling : Reuse of Pd/C or Pt/C catalysts in reductive chlorination reactions.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Steps | Yield Range | Purity (HPLC) | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step | 5–6 | 40–60% | 95–99% | Low |
| One-Step | 1 | 70–85% | 90–95% | High |
| Mixed Anhydride | 2 | 66–78% | 85–90% | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazoles, which can be further utilized in different applications .
Scientific Research Applications
3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often studied in the context of medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide with three structurally related pyrazole carboxamides, emphasizing molecular features, synthesis, and physicochemical properties.
Structural and Functional Insights
- N-Linked modifications: The isobutyl group in and pyrazolylpropyl chain in introduce steric bulk, which may hinder binding in compact active sites but enhance hydrophobic interactions.
Synthesis :
Pharmacological Implications
- Binding Affinity : Pyrazole carboxamides with aromatic substituents (e.g., pyridinyl in ) often exhibit stronger π-π stacking interactions in kinase binding pockets, whereas sulfonyl groups (as in ) may improve solubility but reduce membrane permeability .
- Metabolic Stability : Cyclopropyl-containing analogs (target compound and ) are predicted to resist oxidative metabolism better than ethyl-substituted derivatives .
Biological Activity
3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention due to its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). This article explores its biological activity, focusing on its effects on cell cycle regulation, selective inhibition of kinases, and implications for cancer therapy.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the cyclopropyl group and the amino substituent contributes to its unique binding properties and biological activities.
Research indicates that 3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide functions primarily as an inhibitor of CDK16, a member of the PCTAIRE kinase family. It has been shown to induce G2/M phase cell cycle arrest in various cancer cell lines by inhibiting CDK16 activity. This inhibition leads to decreased cell viability in a dose-dependent manner, highlighting its potential as an anti-cancer agent.
Structure-Activity Relationship (SAR)
A detailed SAR study was conducted to optimize the compound's potency and selectivity against various kinases. Modifications at different positions of the pyrazole and pyrimidine moieties were explored. The most promising derivative exhibited an EC50 value of 33 nM for CDK16 and displayed selective inhibition across other kinases in the panel tested.
| Compound | Target Kinase | EC50 (nM) | Selectivity |
|---|---|---|---|
| 43d | CDK16 | 33 | High |
| 11c | CDK2 | 120 | Moderate |
| 21b | GSK3B | 180 | Moderate |
Cell Cycle Analysis
In a FUCCI (fluorescence ubiquitination-based cell cycle indicator) assay, treatment with 43d resulted in significant G2/M phase arrest across all tested concentrations, confirming its role as a potent CDK inhibitor .
Viability Assays
Cell viability assays demonstrated that compound 43d significantly reduced cell counts in several cancer cell lines, suggesting its potential utility in cancer treatment. The observed effects were consistent across different types of cancer cells, including breast and cervical cancer models.
Case Studies
- Breast Cancer Models : In studies involving MCF-7 breast cancer cells, treatment with 43d led to a marked decrease in proliferation rates compared to untreated controls.
- Cervical Cancer Models : Similar results were observed in HeLa cells, where 43d induced apoptosis through caspase activation pathways.
Q & A
What are the key synthetic pathways for 3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide?
Level: Basic
Answer:
The synthesis typically involves multi-step protocols, including cyclocondensation, substitution, and amidation. For example, cyclopropane amine can be introduced via Ullmann-type coupling using copper catalysts (e.g., copper(I) bromide) under basic conditions (cesium carbonate) in polar aprotic solvents like DMSO at 35°C . Intermediate pyrazole cores are often synthesized from precursors like methyl 1H-pyrazole-3-carboxylate, followed by amino group functionalization .
Key Steps:
Cyclocondensation of ethyl acetoacetate with hydrazines to form pyrazole rings.
Substitution reactions to introduce cyclopropylamine groups.
Carboxamide formation via coupling with activated carbonyl intermediates.
How can researchers optimize the introduction of the cyclopropyl group during synthesis?
Level: Advanced
Answer:
Optimization requires careful control of reaction parameters:
- Catalyst: Copper(I) bromide (0.1–0.2 equiv) enhances coupling efficiency between pyrazole halides and cyclopropanamine .
- Temperature: Reactions at 35–50°C balance yield and side-product formation.
- Solvent: DMSO or DMF improves solubility of intermediates.
- Base: Cesium carbonate (3–4 equiv) maintains pH for nucleophilic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
